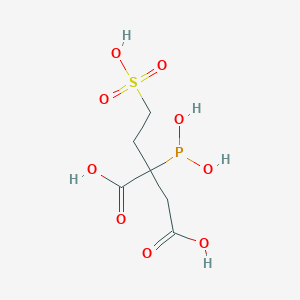
Benzaldehyde, 4-ethoxy-3-(trimethylstannyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 4-ethoxy-3-(trimethylstannyl)- is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of an ethoxy group at the 4-position and a trimethylstannyl group at the 3-position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-ethoxy-3-(trimethylstannyl)- typically involves the stannylation of a suitable precursor. One common method is the reaction of 4-ethoxybenzaldehyde with trimethyltin chloride in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for Benzaldehyde, 4-ethoxy-3-(trimethylstannyl)- are not well-documented, the general approach involves large-scale stannylation reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzaldehyde, 4-ethoxy-3-(trimethylstannyl)- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: 4-ethoxybenzoic acid
Reduction: 4-ethoxybenzyl alcohol
Substitution: Various substituted benzaldehydes depending on the nucleophile used
Aplicaciones Científicas De Investigación
Benzaldehyde, 4-ethoxy-3-(trimethylstannyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 4-ethoxy-3-(trimethylstannyl)- involves its interaction with various molecular targets. The trimethylstannyl group can participate in organometallic reactions, while the aldehyde group can form Schiff bases with amines. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde, 4-ethoxy-: Lacks the trimethylstannyl group, making it less reactive in organometallic reactions.
Benzaldehyde, 4-methoxy-3-(trimethylstannyl)-: Similar structure but with a methoxy group instead of an ethoxy group, which can affect its reactivity and solubility.
Uniqueness
Benzaldehyde, 4-ethoxy-3-(trimethylstannyl)- is unique due to the presence of both the ethoxy and trimethylstannyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
184033-47-4 |
|---|---|
Fórmula molecular |
C12H18O2Sn |
Peso molecular |
312.98 g/mol |
Nombre IUPAC |
4-ethoxy-3-trimethylstannylbenzaldehyde |
InChI |
InChI=1S/C9H9O2.3CH3.Sn/c1-2-11-9-5-3-8(7-10)4-6-9;;;;/h3-5,7H,2H2,1H3;3*1H3; |
Clave InChI |
IDSZDZAKPVRIPU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)C=O)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzamide, 5-amino-N-butyl-2-[4-(1-methylethyl)phenoxy]-](/img/structure/B14257449.png)
![1h-Imidazo[4,5-c][2,7]naphthyridine](/img/structure/B14257450.png)


![2-(3-Methoxy-4-nitrophenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14257465.png)
![2-methoxy-N-[(3S)-nonan-3-yl]aniline](/img/structure/B14257468.png)


![Benzene, [2-methyl-2-(2-propenyloxy)propyl]-](/img/structure/B14257492.png)
![Quinoline, 4-[2-(1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14257493.png)
![1-(2-Imino-1,3-thiazol-3(2H)-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14257506.png)


